molecular formula C14H16CaN6O8S2 B12725466 Methaniazide calcium CAS No. 6059-26-3

Methaniazide calcium

Cat. No.: B12725466
CAS No.: 6059-26-3
M. Wt: 500.5 g/mol
InChI Key: XSKHXWPDNYFJBC-UHFFFAOYSA-L
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Description

Methaniazide calcium, also known as isoniazid methanesulfonate calcium, is a compound derived from methanesulfonic acid and isoniazid. It is primarily known for its use as an antibiotic in the treatment of tuberculosis. This compound acts as a prodrug of isonicotinic acid, similar to isoniazid and acetylisoniazid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methaniazide calcium can be synthesized through the reaction of isoniazid with methanesulfonic acid. The reaction typically involves the formation of a mesylate group at the same position as the acetyl group in acetylisoniazid . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Methaniazide calcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include isonicotinic acid and its derivatives, which are crucial intermediates in the synthesis of various pharmaceuticals .

Scientific Research Applications

Methaniazide calcium has several scientific research applications:

Mechanism of Action

Methaniazide calcium acts as a prodrug, releasing isonicotinic acid upon metabolism. Isonicotinic acid then inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the death of the bacterial cells, making this compound effective against tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methaniazide calcium is unique due to its specific mesylate group, which differentiates it from other isoniazid derivatives. This unique structure allows it to act as a prodrug in a manner similar to isoniazid and acetylisoniazid, but with distinct pharmacokinetic properties .

Properties

CAS No.

6059-26-3

Molecular Formula

C14H16CaN6O8S2

Molecular Weight

500.5 g/mol

IUPAC Name

calcium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate

InChI

InChI=1S/2C7H9N3O4S.Ca/c2*11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14;/h2*1-4,9H,5H2,(H,10,11)(H,12,13,14);/q;;+2/p-2

InChI Key

XSKHXWPDNYFJBC-UHFFFAOYSA-L

Canonical SMILES

C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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